molecular formula C17H19FN4O4 B6771679 N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide

N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide

Cat. No.: B6771679
M. Wt: 362.4 g/mol
InChI Key: YEQVJRWFDQBSMY-LSLKUGRBSA-N
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Description

N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide is a synthetic compound designed for advanced scientific research and applications. It features a unique combination of fluorine, morpholine, and oxadiazole structures, contributing to its distinct chemical properties and versatility in various fields of study.

Properties

IUPAC Name

N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4/c1-10-19-16(21-26-10)14-9-22(6-8-24-14)17(23)20-13-5-7-25-15-11(13)3-2-4-12(15)18/h2-4,13-14H,5-9H2,1H3,(H,20,23)/t13-,14?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQVJRWFDQBSMY-LSLKUGRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CN(CCO2)C(=O)NC3CCOC4=C3C=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NO1)C2CN(CCO2)C(=O)N[C@H]3CCOC4=C3C=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide involves several key steps:

  • Synthesis of the 8-fluoro-3,4-dihydro-2H-chromen-4-yl intermediate: The reaction begins with the fluorination of a suitable chromen-4-one precursor, followed by reduction to yield the desired intermediate.

  • Formation of the oxadiazole ring: This step involves the cyclization of appropriate hydrazide and ester precursors under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

  • Coupling with morpholine-4-carboxamide: The final step requires coupling the fluoro-chromen intermediate with the oxadiazole derivative, facilitated by a coupling agent like EDCI or DCC, under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows scaled-up versions of the above synthetic routes with optimization for yield, purity, and cost-effectiveness. Techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide can undergo various chemical reactions, such as:

  • Oxidation: The compound may undergo oxidation, particularly at the dihydrochromen ring, using oxidizing agents like PCC or DMP.

  • Reduction: Reduction can be achieved at the carbonyl groups or the oxadiazole ring using agents like LiAlH4 or NaBH4.

  • Substitution: The fluorine atom on the chromen ring can participate in nucleophilic substitution reactions, yielding derivatives with different functional groups.

Common Reagents and Conditions

  • Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM)

  • Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether

  • Substitution: Sodium hydride (NaH) in DMF, followed by nucleophile addition

Major Products

Depending on the specific reaction conditions and reagents, major products can include:

  • Oxidation: Formation of chromone derivatives

  • Reduction: Formation of alcohol or amine derivatives

  • Substitution: Formation of fluoro-substituted derivatives

Scientific Research Applications

N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide has a wide range of applications:

  • Chemistry: As a building block in the synthesis of complex organic molecules and new materials.

  • Biology: As a probe to study cellular processes and enzyme functions due to its fluorescence properties.

  • Industry: Use in the development of new materials with unique properties, such as high-performance polymers and advanced coatings.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide involves:

  • Interaction with specific protein targets: : The compound can bind to enzymes or receptors, influencing their activity.

  • Modulation of signaling pathways: : It may alter cellular signaling cascades, affecting processes like cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Compounds that share structural or functional similarities include:

  • **N-[(4S)-8-chloro-3,4-dihydro-2H-chromen-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide

  • **N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-2-(5-ethyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide

  • **N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-4-carboxamide

Uniqueness

The presence of the fluorine atom in N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide imparts unique properties, such as enhanced stability, bioavailability, and specific interactions with molecular targets, distinguishing it from other similar compounds.

And there you have it! From synthesis to scientific significance, this compound sure packs a punch in versatility. What’s next on your research journey?

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